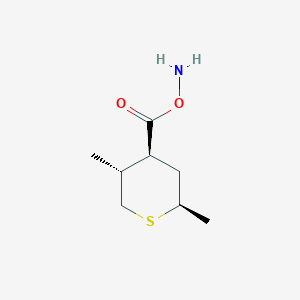
2H-Thiopyran-4-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-,(2alpha,4alpha,5beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran-4-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-,(2alpha,4alpha,5beta)- is a complex organic compound with a unique structure. It is a derivative of thiopyran, featuring an amino group and a carboxylic acid group, which makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-,(2alpha,4alpha,5beta)- typically involves multiple steps, starting with the formation of the thiopyran ring This can be achieved through the cyclization of appropriate precursors under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran-4-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-,(2alpha,4alpha,5beta)- can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the thiopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
2H-Thiopyran-4-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-,(2alpha,4alpha,5beta)- has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be used in the study of biological processes.
Medicine: : It can serve as a precursor or intermediate in the development of pharmaceuticals.
Industry: : The compound's unique properties make it useful in various industrial applications, such as materials science and catalysis.
Mechanism of Action
The mechanism by which 2H-Thiopyran-4-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-,(2alpha,4alpha,5beta)- exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
2H-Thiopyran-4-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-,(2alpha,4alpha,5beta)- can be compared with other similar compounds, such as:
Thiopyran derivatives: : These compounds share the thiopyran ring but may have different substituents or functional groups.
Amino acids and carboxylic acids: : These compounds have similar functional groups but differ in their overall structure and properties.
The uniqueness of 2H-Thiopyran-4-carboxylicacid,4-aminotetrahydro-2,5-dimethyl-,(2alpha,4alpha,5beta)- lies in its combination of the thiopyran ring with both an amino and a carboxylic acid group, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
amino (2R,4S,5R)-2,5-dimethylthiane-4-carboxylate |
InChI |
InChI=1S/C8H15NO2S/c1-5-4-12-6(2)3-7(5)8(10)11-9/h5-7H,3-4,9H2,1-2H3/t5-,6+,7-/m0/s1 |
InChI Key |
GBNVGPUTCZSFLK-XVMARJQXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H](CS1)C)C(=O)ON |
Canonical SMILES |
CC1CC(C(CS1)C)C(=O)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















